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Compound of Interest

Compound Name: 3-Amino-2-pyridinecarbonitrile

Cat. No.: B112612 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Amino-2-pyridinecarbonitrile (CAS No: 42242-11-5). It is intended for researchers, scientists,

and professionals in drug development who require detailed information on the characterization

of this compound. This document presents available spectroscopic data, outlines general

experimental protocols for obtaining such data, and includes visualizations to illustrate the

analytical workflow and molecular structure.

Introduction
3-Amino-2-pyridinecarbonitrile is a substituted pyridine derivative of interest in medicinal

chemistry and materials science. Accurate spectroscopic characterization is crucial for

confirming its identity, purity, and for elucidating its structure. This guide summarizes the key

spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While extensive experimental data for this specific isomer is not readily available in public

databases, this guide provides expected spectral characteristics based on its chemical

structure and data from related compounds.

Molecular Structure and Properties
IUPAC Name: 3-Aminopyridine-2-carbonitrile[1]

CAS Number: 42242-11-5[1][2][3][4]
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Molecular Formula: C₆H₅N₃[1]

Molecular Weight: 119.12 g/mol [1]

Appearance: Off-white to light yellow solid[2]

Melting Point: 151°C[2]

Spectroscopic Data
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound.

Table 1: Mass Spectrometry Data for 3-Amino-2-pyridinecarbonitrile

Parameter Value

Ionization Mode Electrospray (ESI) or Electron Impact (EI)

Molecular Ion [M]⁺ m/z 119

[M+H]⁺ m/z 120

Data is based on the calculated molecular weight. A high-resolution mass spectrum would

provide the exact mass, confirming the elemental formula.[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The

expected vibrational frequencies for 3-Amino-2-pyridinecarbonitrile are based on the

characteristic absorptions of its functional groups.

Table 2: Expected Infrared (IR) Absorption Bands for 3-Amino-2-pyridinecarbonitrile
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Functional Group
Expected Wavenumber
(cm⁻¹)

Description

N-H Stretch (Amino group) 3400 - 3200
Two bands, symmetric and

asymmetric stretching

C≡N Stretch (Nitrile group) 2260 - 2200 Strong, sharp absorption

C=C and C=N Stretch

(Pyridine ring)
1600 - 1450 Multiple bands

N-H Bend (Amino group) 1650 - 1580 Bending vibration

C-H Aromatic Stretch 3100 - 3000
Stretching vibrations of ring

protons

C-H Aromatic Bend 900 - 675 Out-of-plane bending

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule.

The proton NMR spectrum will show distinct signals for the aromatic protons and the protons of

the amino group. The chemical shifts are influenced by the electronic effects of the amino and

cyano substituents.

Table 3: Predicted ¹H NMR Chemical Shifts for 3-Amino-2-pyridinecarbonitrile

Proton Position
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 7.2 - 7.5 dd ~7-8, ~1-2

H-5 6.7 - 7.0 dd ~7-8, ~4-5

H-6 8.0 - 8.3 dd ~4-5, ~1-2

-NH₂ 5.0 - 6.0 (broad) s (broad) -
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Note: Predicted values are based on general pyridine chemistry and substituent effects. Actual

values may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms

in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for 3-Amino-2-pyridinecarbonitrile

Carbon Position Predicted Chemical Shift (δ, ppm)

C-2 110 - 120

C-3 145 - 155

C-4 120 - 130

C-5 115 - 125

C-6 140 - 150

-C≡N 115 - 125

Note: Predicted values are based on general pyridine chemistry and substituent effects. Actual

values may vary depending on the solvent and experimental conditions.

Experimental Protocols
The following are general experimental protocols for acquiring spectroscopic data for organic

compounds like 3-Amino-2-pyridinecarbonitrile.

Mass Spectrometry
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: A mass spectrometer, such as a Time-of-Flight (TOF) or Quadrupole

instrument, is used.[5]

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar

molecules.[6] Electron impact (EI) can also be used, which may provide fragmentation
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information.[6]

Analysis: The instrument is calibrated, and the sample is introduced. The mass-to-charge

ratio (m/z) of the ions is measured.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount

of the sample with dry potassium bromide and pressing it into a transparent disk.[7]

Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

[7]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[8]

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).[9]

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10]

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

¹H NMR Acquisition: A standard proton experiment is run. The number of scans can be

adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is

performed. Due to the lower natural abundance of ¹³C, more scans are typically required.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the

resulting spectrum is phased and referenced (e.g., to the residual solvent peak or an internal

standard like TMS).

Visualizations
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The following diagrams illustrate the general workflow of spectroscopic analysis and the

molecular structure of 3-Amino-2-pyridinecarbonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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